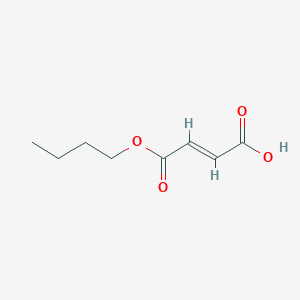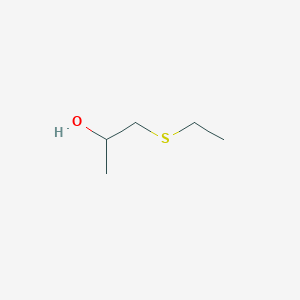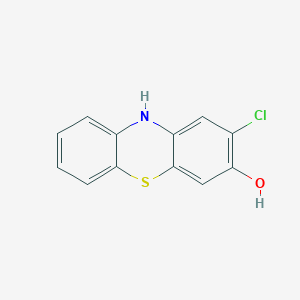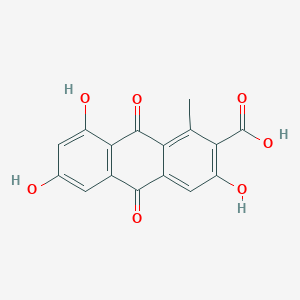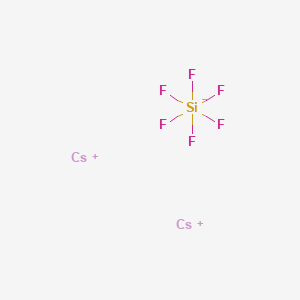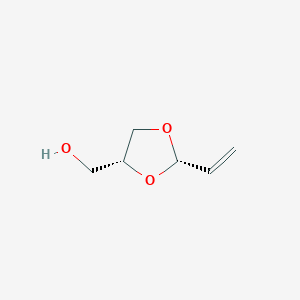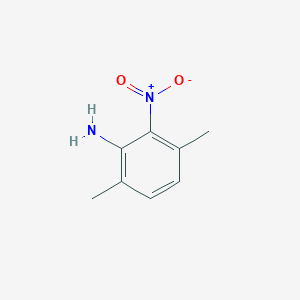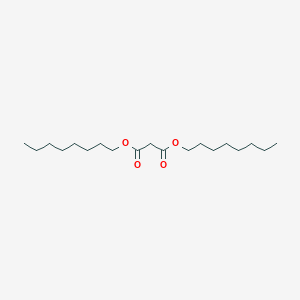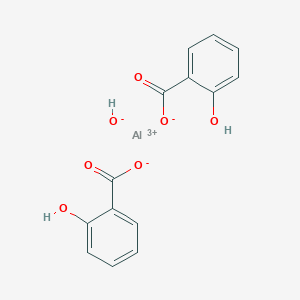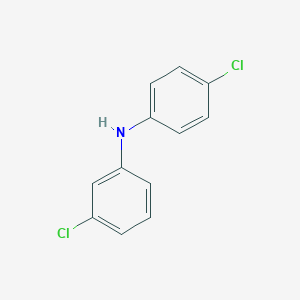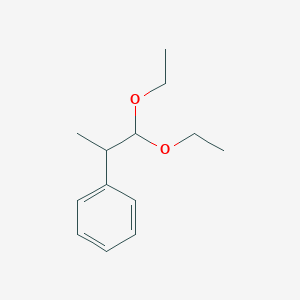
N-(7-Oxo-1,3,5-cycloheptatrien-1-yl)-beta-alanine 2-(dimethylamino)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-Oxo-1,3,5-cycloheptatrien-1-yl)-beta-alanine 2-(dimethylamino)ethyl ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields such as pharmaceuticals, agriculture, and material science. The compound is also known as DMACA and is synthesized using a specific method, which will be discussed in
作用機序
The mechanism of action of DMACA is not fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of inflammatory mediators. DMACA has also been found to scavenge free radicals, which are known to cause oxidative damage to cells and tissues.
生化学的および生理学的効果
DMACA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound has anti-inflammatory, antioxidant, and anticancer properties. DMACA has also been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using DMACA in lab experiments include its relatively low cost and its availability in large quantities. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. DMACA is also sensitive to light and air, which can affect its stability.
将来の方向性
There are numerous future directions for the study of DMACA. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of interest is the study of the compound's potential as a plant growth regulator, which could have significant implications for agriculture. Additionally, further research is needed to fully understand the mechanism of action of DMACA and to explore its potential as a treatment for various diseases.
合成法
The synthesis of DMACA involves a multi-step process that includes the reaction of cycloheptatriene with maleic anhydride, followed by the reaction of the resulting product with glycine. The final step involves the reaction of the intermediate product with dimethylaminoethanol. The synthesis method is complex and requires expertise in organic chemistry.
科学的研究の応用
DMACA has been extensively studied for its potential application in pharmaceuticals. The compound has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. DMACA has also been studied for its potential use as a plant growth regulator and as a material for the fabrication of organic electronic devices.
特性
CAS番号 |
15499-09-9 |
|---|---|
製品名 |
N-(7-Oxo-1,3,5-cycloheptatrien-1-yl)-beta-alanine 2-(dimethylamino)ethyl ester |
分子式 |
C14H20N2O3 |
分子量 |
264.32 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl 3-[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]propanoate |
InChI |
InChI=1S/C14H20N2O3/c1-16(2)10-11-19-14(18)8-9-15-12-6-4-3-5-7-13(12)17/h3-7H,8-11H2,1-2H3,(H,15,17) |
InChIキー |
ZCALLRJEILXULN-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)CCNC1=CC=CC=CC1=O |
正規SMILES |
CN(C)CCOC(=O)CCNC1=CC=CC=CC1=O |
その他のCAS番号 |
15499-09-9 |
同義語 |
N-(7-Oxo-1,3,5-cycloheptatrien-1-yl)-β-alanine 2-(dimethylamino)ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




